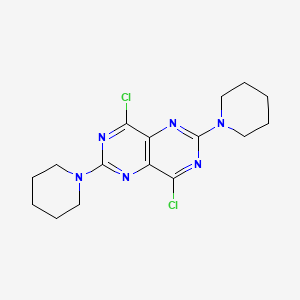

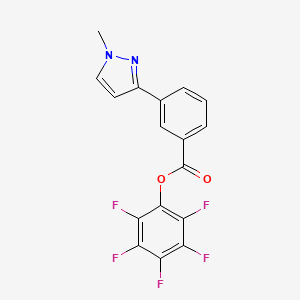

![molecular formula C15H11F3O2 B1613276 4-[4-(Trifluoromethyl)phenyl]phenylacetic acid CAS No. 869586-30-1](/img/structure/B1613276.png)

4-[4-(Trifluoromethyl)phenyl]phenylacetic acid

Overview

Description

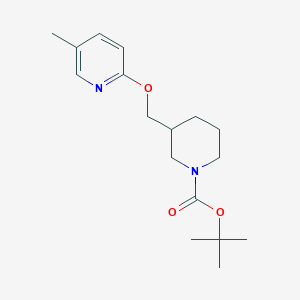

“4-[4-(Trifluoromethyl)phenyl]phenylacetic acid” is a chemical compound with the CAS Number: 406188-98-5 . It has a molecular weight of 280.25 . The IUPAC name for this compound is [4’- (trifluoromethyl) [1,1’-biphenyl]-4-yl]acetic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H11F3O2/c16-15(17,18)13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(19)20/h1-8H,9H2,(H,19,20) . This provides a detailed description of the molecule’s structure.Chemical Reactions Analysis

As mentioned earlier, “this compound” undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3 and t-amyl alcohol .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 82-85 °C (lit.) . It has a molecular formula of CF3C6H4CH2CO2H .Scientific Research Applications

Organic Synthesis and Catalysis

2,4-Bis(trifluoromethyl)phenylboronic acid, closely related to the trifluoromethyl group in 4-[4-(Trifluoromethyl)phenyl]phenylacetic acid, has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This process is pivotal for α-dipeptide synthesis, indicating the compound's utility in facilitating complex organic transformations (Wang, Lu, & Ishihara, 2018).

Photochemical Applications

Research demonstrates the efficient photodecarboxylation of CF3-substituted phenylacetic and mandelic acids to yield trifluoromethyltoluenes or trifluoromethylbenzyl alcohols. This process underscores the significant role of the CF3 group in enhancing the excited-state ionic photodecarboxylation of phenylacetic acids, offering insights into novel photochemical synthesis pathways (Burns & Lukeman, 2010).

Polymer Science

The synthesis and polymerization of phenylacetylenes bearing amino groups, including 4-amino and 4-aminomethyl on the phenyl group, have paved the way for creating novel polyphenylacetylene derivatives. These polymers, especially poly-5, exhibit induced circular dichroism (ICD) upon complexation with optically active carboxylic and α-hydroxy acids, making them useful probes for determining the chirality of acids (Yashima, Maeda, Matsushima, & Okamato, 1997).

Biochemical Analysis

The compound 4-aminophenylacetic acid (4-APAA), a peptide mimic lacking a peptide bond, has been shown to interact with the proton-coupled oligopeptide transporter, indicating the potential of derivatives of phenylacetic acid in studying transport mechanisms across biological membranes. This finding suggests that the presence of a peptide bond is not a requirement for rapid translocation through this transporter, providing valuable insights into the minimal structural requirements for substrate interaction (Temple et al., 1998).

Safety and Hazards

properties

IUPAC Name |

2-[4-[4-(trifluoromethyl)phenyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c16-15(17,18)13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(19)20/h1-8H,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTATVFNFJNQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624267 | |

| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869586-30-1 | |

| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

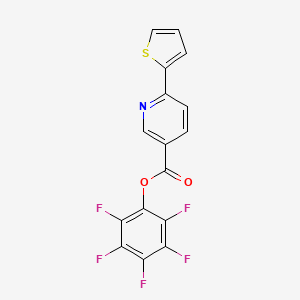

![N-methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine](/img/structure/B1613209.png)

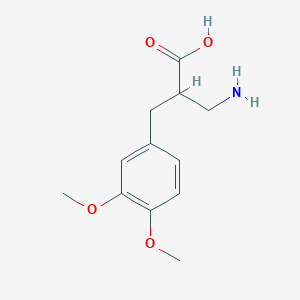

![Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1613212.png)

![1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1613216.png)